molecular formula C6F14 B13410237 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane CAS No. 865-71-4

1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane

Cat. No.: B13410237
CAS No.: 865-71-4
M. Wt: 338.04 g/mol
InChI Key: GXSFAIDPYIEIEF-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane is a fluorinated organic compound with the molecular formula C6F14This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability and chemical inertness .

Preparation Methods

The synthesis of 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane typically involves the fluorination of appropriate hydrocarbon precursors. One common method is the direct fluorination of 3-methylpentane using elemental fluorine under controlled conditions. Industrial production methods may involve the use of specialized fluorination agents and reactors to ensure safety and efficiency .

Chemical Reactions Analysis

1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane is known for its chemical inertness due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: While the compound is generally resistant to oxidation and reduction, extreme conditions or the presence of strong oxidizing or reducing agents can lead to such reactions.

    Common Reagents and Conditions: Reagents like sodium amide or potassium tert-butoxide can be used in substitution reactions.

Scientific Research Applications

1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane is primarily related to its physical properties rather than specific biochemical interactions. Its high fluorine content and resulting chemical inertness make it an excellent solvent and stabilizer in various applications. The compound does not typically interact with biological molecules in a specific manner but can influence the solubility and stability of other compounds .

Comparison with Similar Compounds

1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane can be compared with other fluorinated compounds such as:

    1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: Similar in structure but with a different arrangement of fluorine atoms, leading to variations in physical properties.

    1,1,1,2,3,4,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane: Contains an additional methoxy group, which can alter its reactivity and applications.

    1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene:

These comparisons highlight the unique properties of this compound, particularly its high thermal stability and chemical inertness, which make it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1,1,1,2,2,3,4,4,5,5,5-undecafluoro-3-(trifluoromethyl)pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F14/c7-1(4(12,13)14,2(8,9)5(15,16)17)3(10,11)6(18,19)20
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSFAIDPYIEIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50235603
Record name 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865-71-4
Record name 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865-71-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(trifluoromethyl)pentane
Source EPA DSSTox
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Record name 1,1,1,2,2,3,4,4,5,5,5-undecafluoro-3-(trifluoromethyl)pentane
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Record name Perfluoro-3-methylpentane
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